molecular formula C7H12N4O2 B1519065 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038705-93-9

1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1519065
M. Wt: 184.2 g/mol
InChI Key: SKYLJQFZVSJJJX-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of the dimethylaminoethyl group suggests that this compound could have interesting chemical properties, as dimethylamino groups are known to be basic and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the triazole ring and the dimethylaminoethyl group. These groups could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of the triazole ring and the dimethylaminoethyl group. Triazoles are known to participate in various chemical reactions, including cycloadditions, substitutions, and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the triazole ring and the dimethylaminoethyl group. For example, the compound could exhibit basicity due to the dimethylamino group .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study described the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing the versatility of triazole derivatives in chemical synthesis. The work demonstrated the regiospecific 1,3-dipolar cycloaddition reaction, leading to novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, highlighting the compound's potential in developing new chemical entities (Peng & Zhu, 2003).

Applications in Bioconjugation

  • Research on the mechanism of amide formation by carbodiimide in aqueous media has provided insight into bioconjugation processes. This study is relevant for understanding how triazole derivatives, through their carboxylic acid functionalities, can be involved in creating amide bonds, a fundamental reaction in biochemistry and drug discovery (Nakajima & Ikada, 1995).

Synthetic Methodologies

  • Another research effort focused on the synthesis of new pyrido[4,3-e][1,2,4]triazolo-[5,1-c][1,2,4]triazin-6(7H)-ones, which involves the coupling of triazole-5-diazonium salts with ethyl acetoacetate, showing the chemical's applicability in creating complex heterocyclic structures. This work demonstrates the compound's role in enabling synthetic strategies for constructing biologically relevant molecules (Mawlood et al., 2020).

Chemical Transformations

  • The study on esterification with aromatic acyl-1,2,4-triazole catalyzed by weak base at a rate comparable to acyl chloride offers insights into new catalytic processes involving triazole derivatives. This research outlines a method for efficient ester formation, a key reaction in organic synthesis and pharmaceutical manufacturing (Kohsaka et al., 2018).

Future Directions

The study of triazole derivatives is a vibrant field of research due to their diverse chemical reactivity and potential biological activity. This particular compound could be of interest in various areas, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-10(2)3-4-11-5-6(7(12)13)8-9-11/h5H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYLJQFZVSJJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1038705-93-9
Record name 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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